INCB050465, also known as Parsaclisib, is a next-generation inhibitor specifically targeting phosphoinositide 3-kinase delta (PI3Kδ). This compound has been developed through a focused medicinal chemistry effort aimed at creating a structurally diverse candidate that exhibits high selectivity and potency against PI3Kδ, distinguishing it from other inhibitors such as idelalisib and duvelisib. Parsaclisib has demonstrated promising pharmacokinetic and pharmacodynamic profiles in various preclinical and clinical studies, particularly in the treatment of hematological malignancies like mantle cell lymphoma and diffuse large B-cell lymphoma .
Parsaclisib is classified as a small molecule drug and falls under the category of targeted therapies for cancer treatment. It functions by inhibiting the PI3Kδ pathway, which plays a crucial role in cell proliferation, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention .
The synthesis of Parsaclisib involves several key steps that emphasize the construction of its unique pyrazolopyrimidine core. The synthetic route has been optimized to yield high purity and potency. A notable method includes a three-component reaction that allows for the efficient formation of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines, which are integral to its structure .
The synthesis typically starts with commercially available starting materials, undergoing various transformations such as cyclization and functional group modifications to achieve the desired pyrazolopyrimidine scaffold. The final compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure drug-like properties suitable for clinical applications .
The molecular structure of Parsaclisib features a pyrazolopyrimidine core with specific substituents that enhance its binding affinity to PI3Kδ. The structural formula can be represented as follows:
Parsaclisib undergoes specific chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are carefully controlled to optimize yield and minimize by-products, ensuring that the final product meets stringent pharmaceutical standards for efficacy and safety .
Parsaclisib exerts its therapeutic effects primarily through the inhibition of the PI3Kδ enzyme. By blocking this pathway, it disrupts signaling mechanisms that lead to cancer cell survival and proliferation.
In vitro studies have shown IC50 values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range, demonstrating high potency against PI3Kδ compared to other isoforms .
Relevant analyses indicate favorable pharmacokinetic properties conducive for oral administration .
Parsaclisib is primarily investigated for its applications in oncology, particularly for:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4